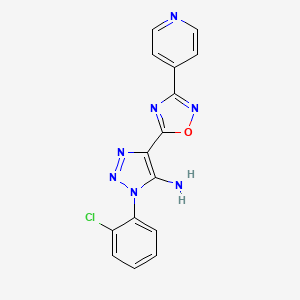

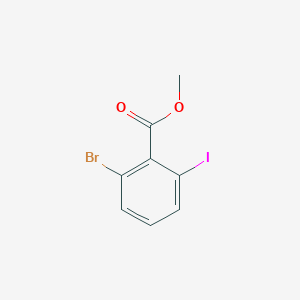

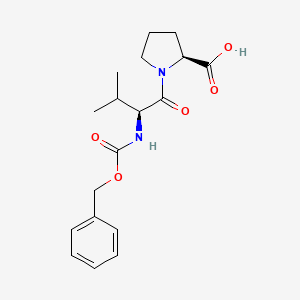

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. The presence of a pyrazole ring fused with a pyridine moiety and substituted with a trifluoromethoxy group suggests potential for significant biological activity, possibly as an antimicrobial or anti-inflammatory agent, as indicated by similar structures in the provided papers .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves multi-step reactions starting from substituted benzaldehydes or benzoic acids, followed by condensation, oxidation, esterification, and hydrazinolysis reactions . The synthesis of similar compounds has been achieved by condensation of different aldehydes with sulfadiazine or hydrazinobenzenesulfonamide, indicating that a similar approach could be used for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized by X-ray crystallography, revealing details such as planarity, torsion angles, and hydrogen bonding patterns . These structures can exhibit significant conformational differences, which may influence their biological activity. For instance, the presence of a trifluoromethyl group can affect the molecule's electron distribution and overall shape, potentially impacting its interaction with biological targets .

Chemical Reactions Analysis

Benzenesulfonamide compounds can participate in various chemical reactions, including those involving their sulfonamide group or other functional groups present in the molecule. The sulfonamide group can form hydrogen bonds, which is crucial for the biological activity of these compounds . The reactivity of the pyrazole and pyridine rings can also be important, as they can engage in electrochemical reactions or serve as ligands for metal coordination .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and electronic properties, can be predicted using computational methods like Density Functional Theory (DFT) . These properties are essential for understanding the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) characteristics . The presence of a trifluoromethoxy group can significantly influence these properties by increasing the compound's lipophilicity and potentially its metabolic stability .

Relevant Case Studies

Several of the papers provided discuss the biological evaluation of benzenesulfonamide derivatives. For example, some compounds have been tested for their cytotoxicity and potential as carbonic anhydrase inhibitors, with certain derivatives showing interesting cytotoxic activities . Others have been evaluated for their anti-inflammatory activity and ulcerogenic effects, with some showing greater activity than reference drugs and minimal side effects . Additionally, antimicrobial activities have been studied, with a focus on the antibacterial and antifungal potential of these compounds .

科学的研究の応用

Synthesis and Characterization for Therapeutic Applications

Synthesis and Anticancer Potential : A study on celecoxib derivatives, including compounds similar to N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, revealed their synthesis and characterization, exploring their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, one compound demonstrated significant anti-inflammatory and analgesic activities without causing tissue damage, suggesting potential as a therapeutic agent (Ş. Küçükgüzel et al., 2013).

Catalytic Applications : The use of Cp*Ir(pyridinesulfonamide)Cl precatalysts, related to the chemical structure , showed efficiency in transfer hydrogenation of ketones, offering a base-free methodology. This highlights its application in catalytic processes, broadening the scope of research and industrial applications (A. Ruff et al., 2016).

Antimicrobial and Antifungal Activities

Antimicrobial Evaluation : Research on pyrazolo[3,4-b]pyridine scaffolds bearing benzenesulfonamide and trifluoromethyl moieties, akin to the specified chemical, assessed their antibacterial and antifungal activities. The study synthesized and screened thirty different compounds, indicating a promising approach to combating pathogenic strains (Navneet Chandak et al., 2013).

Kinase Inhibition for Disease Treatment

Selective Kinase Inhibition : The design of N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as selective inhibitors for ZAK kinase, related to the compound , was a significant advancement. These inhibitors demonstrated strong potential in suppressing kinase activity, providing a basis for therapeutic intervention in conditions like cardiac hypertrophy (Yu Chang et al., 2017).

Herbicidal and Plant Growth Regulation

Herbicidal Activity : Investigations into N-(2-pyrazolin-1-ylformyl) benzenesulfonamides revealed a new group of compounds with herbicidal activity. This suggests potential agricultural applications, particularly in managing dicotyledonous weed species, showcasing the versatility of compounds related to this compound in various scientific domains (J. Eussen et al., 1990).

特性

IUPAC Name |

N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N4O3S/c1-13-11-17(14-3-2-8-22-12-14)24-25(13)10-9-23-29(26,27)16-6-4-15(5-7-16)28-18(19,20)21/h2-8,11-12,23H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZPPYMFNZQXLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

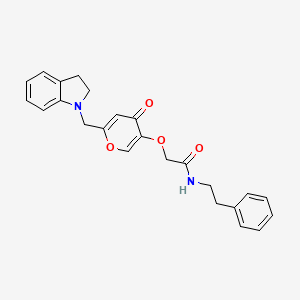

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2504908.png)

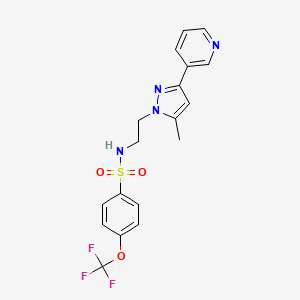

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2504914.png)

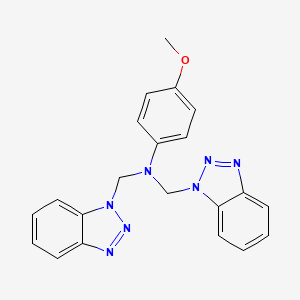

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2504922.png)

![N'-[2-[(E)-2-cyanoethenyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethylmethanimidamide](/img/structure/B2504925.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2504928.png)